molecular formula C18H14ClNO2 B8633289 2-chloro-4-(4-phenylmethoxyphenoxy)pyridine

2-chloro-4-(4-phenylmethoxyphenoxy)pyridine

Cat. No.: B8633289
M. Wt: 311.8 g/mol
InChI Key: WZXVNHFQBPWZCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(4-phenylmethoxyphenoxy)pyridine typically involves the reaction of 4-benzyloxyphenol with 2-chloropyridine under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(4-phenylmethoxyphenoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

2-chloro-4-(4-phenylmethoxyphenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-phenylmethoxyphenoxy)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(4-phenylmethoxyphenoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-4-(4-phenylmethoxyphenoxy)pyridine

InChI

InChI=1S/C18H14ClNO2/c19-18-12-17(10-11-20-18)22-16-8-6-15(7-9-16)21-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

WZXVNHFQBPWZCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring RT suspension of NaH (0.739 g of a 60% by weight oil dispersion, 18.48 mmol) in DMF (20 mL) was added 4-benzyloxy phenol (3.70 g, 18.48 mmol). The mix was stirred 10 min before cooling to 0° C. and adding 2,4-dichloropyridine (2.734 g, 18.48 mmol). The reaction was warmed to RT. After stirring for 60 h, the reaction was quenched with saturated aqueous NaHCO3 and then basified with 2N NaOH. The crude was extracted twice with Et2O. The organic layers were washed three times with 2 N NaOH, once with brine, then combined and dried over Na2SO4, filtered and dried in vacuo. The crude residue was eluted on a silica gel column with a hexanes/EtOAc system to yield title compound, isolated as the major regioisomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
2.734 g
Type
reactant
Reaction Step Three

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